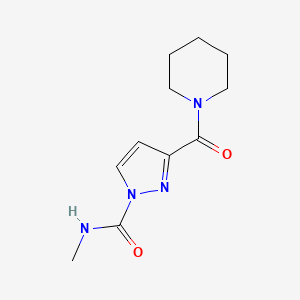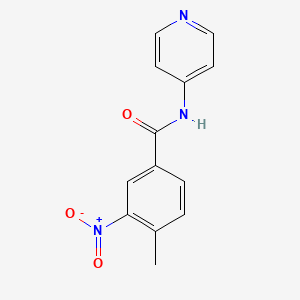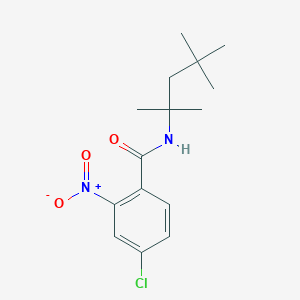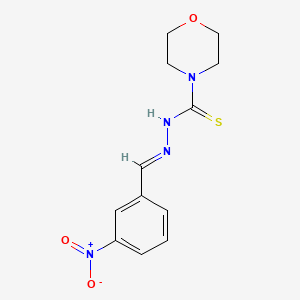
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide, commonly known as MPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of MPP is not well understood, but it is thought to involve the modulation of various biochemical pathways and signaling cascades. MPP has been shown to interact with a variety of proteins and enzymes, including kinases, phosphatases, and ubiquitin ligases. These interactions can lead to changes in the activity of these proteins, which can in turn affect various cellular processes.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the activation of certain signaling pathways. MPP has also been shown to affect the activity of certain receptors and ion channels, which can lead to changes in cellular excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is its small size and relatively simple structure, which makes it easy to manipulate and study. Another advantage is its ability to affect a range of biological processes, making it a versatile tool for researchers. However, one limitation of using MPP is its potential toxicity, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the same biochemical pathways as MPP, but with greater specificity and fewer side effects. Another area of interest is the use of MPP in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, where it may have therapeutic potential. Additionally, further investigation is needed to fully understand the mechanisms of action of MPP and its effects on various biological processes.
Métodos De Síntesis
MPP can be synthesized using a variety of methods, including the reaction of 3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxylic acid with N-methylamine. Other methods involve the use of different reagents and catalysts, but the general approach involves the functionalization of the pyrazole ring with a piperidine moiety and a methyl group.
Aplicaciones Científicas De Investigación
MPP has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. For example, MPP has been used to study the role of certain enzymes in the regulation of protein synthesis and degradation, as well as the effects of different drugs on these processes. MPP has also been used to study the effects of various compounds on the activity of certain receptors and ion channels.
Propiedades
IUPAC Name |
N-methyl-3-(piperidine-1-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)15-8-5-9(13-15)10(16)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLYFZYJMIKTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)



![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
